



Application Note: High-Resolution Mass Spectrometry for Comprehensive Impurity Profiling of Losartan

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Compound of Interest		
Compound Name:	Losartan impurity 21-d4	
Cat. No.:	B12415236	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. [1][2] Ensuring the purity and safety of pharmaceutical products like Losartan is of paramount importance. Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the efficacy and safety of the final drug product.[3] Recent events, such as the detection of potentially carcinogenic nitrosamine and azido impurities in several sartan medications, have underscored the need for highly sensitive and specific analytical methods for impurity detection and characterization.[4][5][6] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for this purpose.[7] This application note details a comprehensive protocol for the identification and characterization of impurities in Losartan drug substances using LC-HRMS, including methodologies for forced degradation studies to identify potential degradants.

Principle of High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors in the low ppm range. This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. When coupled with tandem mass spectrometry (MS/MS), HRMS provides structural information



through the fragmentation of the precursor ion. This combination of accurate mass measurement of both precursor and product ions is invaluable for the confident identification of known and unknown impurities.

Experimental Protocols

- 1. Sample Preparation
- Losartan Drug Substance: Accurately weigh 10 mg of the Losartan potassium drug substance and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a stock solution of 1 mg/mL.
- Forced Degradation Samples: To induce the formation of degradation products, the Losartan stock solution is subjected to various stress conditions as described in the table below.
 Following the stress period, the solutions are neutralized if necessary and diluted with the mobile phase to an appropriate concentration for LC-MS analysis.

Stress Condition	Protocol	
Acidic Hydrolysis	Mix 1 mL of Losartan stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[2]	
Basic Hydrolysis	Mix 1 mL of Losartan stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.[1]	
Oxidative Degradation	Mix 1 mL of Losartan stock solution with 1 mL of 3% H2O2. Keep at room temperature for 7 days.[1][8]	
Thermal Degradation	Expose the solid Losartan drug substance to a temperature of 105°C for 24 hours.	
Photolytic Degradation	Expose the Losartan stock solution to UV light (254 nm) for 24 hours.	

2. LC-HRMS Instrumentation and Conditions

• Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm) is commonly used.[5]
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase
 B, gradually increasing it over the course of the run to elute compounds with varying polarities.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Data Acquisition: Data-dependent acquisition (DDA) or information-dependent acquisition
 (IDA) is used to acquire both full scan MS and MS/MS data.[6]

Data Presentation: Quantitative and Qualitative Analysis

The data obtained from the LC-HRMS analysis is processed to identify and characterize the impurities. This involves comparing the accurate masses of the detected peaks with a database of known Losartan impurities and degradation products. For unknown peaks, the elemental composition is determined from the accurate mass, and the MS/MS fragmentation pattern is used for structural elucidation.

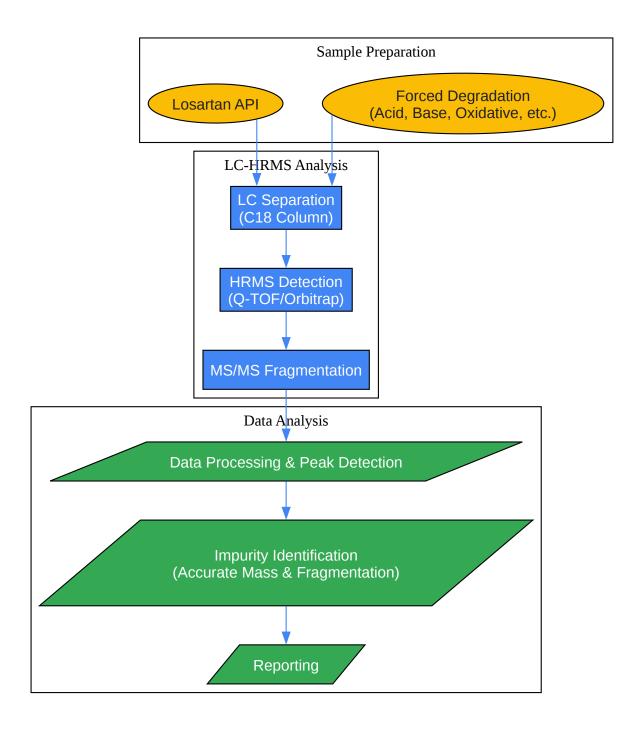
Table 1: Known Losartan Impurities and Degradation Products



Impurity/Degradant	Molecular Formula	[M+H]+ (m/z)	Potential Source
Losartan Aldehyde	C22H21CIN6O	421.1535	Oxidation of the primary alcohol group of Losartan.[1]
Losartan Dimer	C44H44Cl2N12O2	842.3081	Dimerization under stress conditions.[9]
Azido Impurities	Varies	Varies	Process-related impurity from synthesis.[6]
N- Nitrosodimethylamine (NDMA)	C2H6N2O	75.0553	Byproduct of the manufacturing process.[4]
N-Nitrosodiethylamine (NDEA)	C4H10N2O	103.0866	Byproduct of the manufacturing process.[4]

Mandatory Visualizations

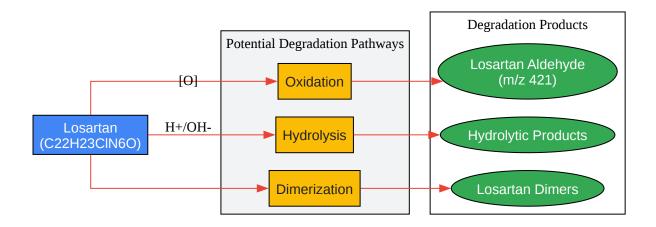




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Caption: Experimental workflow for Losartan impurity profiling.





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Caption: Potential degradation pathways of Losartan.

Conclusion

This application note provides a detailed protocol for the identification and characterization of impurities in Losartan using high-resolution mass spectrometry. The combination of forced degradation studies and LC-HRMS with advanced data analysis techniques allows for a comprehensive impurity profile to be established. This approach is essential for ensuring the quality, safety, and efficacy of Losartan drug products in accordance with regulatory requirements. The methodologies described are also applicable to the impurity profiling of other pharmaceutical compounds.

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